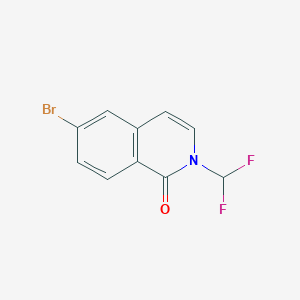

6-bromo-2-(difluoromethyl)isoquinolin-1(2H)-one

Description

Properties

IUPAC Name |

6-bromo-2-(difluoromethyl)isoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrF2NO/c11-7-1-2-8-6(5-7)3-4-14(9(8)15)10(12)13/h1-5,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXBORQUSTOZLMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN(C2=O)C(F)F)C=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preclinical Pharmacological and Biological Investigations of 6 Bromo 2 Difluoromethyl Isoquinolin 1 2h One Analogues

In Vitro Biological Activity Assays

The in vitro evaluation of these analogues involves a variety of assays designed to elucidate their mechanisms of action at the molecular and cellular levels. These studies are crucial for identifying promising candidates for further development.

Enzyme Inhibition Profiling (e.g., PDE4, PARP-1, eIF4A3, Topoisomerase, ATP Synthase, Factor XIa)

Isoquinoline (B145761) and its related heterocyclic structures have been identified as privileged scaffolds capable of interacting with various enzymatic targets. nih.gov

Phosphodiesterase 4 (PDE4) Certain isoquinoline derivatives have demonstrated inhibitory potential against phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory pathways. Specifically, 7-fluoro and 6-chloro isoquinoline derivatives have been shown to exhibit significant inhibitory activity against the PDE4B subtype. nih.govresearchgate.net

Topoisomerase Several studies have highlighted the ability of brominated quinoline (B57606) and isoquinoline analogues to inhibit topoisomerase I, a critical enzyme for DNA replication and repair. nih.govresearchgate.net For instance, 5,7-dibromo-8-hydroxyquinoline was found to inhibit the recombinant human DNA topoisomerase I enzyme. nih.gov Another compound, 5,7-dicyano-8-hydroxyquinoline, also demonstrated inhibitory effects on the relaxation of supercoiled plasmid DNA by suppressing the Topoisomerase I enzyme. researchgate.net The inhibitory action of these compounds suggests their potential as anticancer agents by interfering with DNA processes in tumor cells. nih.gov

While the isoquinoline scaffold is known for its diverse enzyme inhibitory actions, specific and detailed inhibition data for PARP-1, eIF4A3, ATP Synthase, and Factor XIa for close analogues of 6-bromo-2-(difluoromethyl)isoquinolin-1(2H)-one are not extensively detailed in the available research.

Cell-Based Functional Assays

A significant area of investigation for isoquinoline analogues has been their anti-inflammatory properties. These compounds have been shown to modulate key inflammatory pathways, including the inhibition of pro-inflammatory cytokine production.

Several novel isoquinoline-1-carboxamides were evaluated for their effects on lipopolysaccharide (LPS)-induced inflammation in BV2 microglial cells. Three compounds, HSR1101, HSR1102, and HSR1103, demonstrated potent suppression of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), without significant cytotoxicity. nih.gov The compound N-(2-hydroxyphenyl) isoquinoline-1-carboxamide (B73039) (HSR1101) was particularly effective, attenuating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) and inhibiting the nuclear translocation of NF-κB, a key transcription factor in the inflammatory response. nih.gov Isoquinoline alkaloids such as berberine (B55584) and sinomenine (B1681799) have also been noted to suppress pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. nih.gov This body of evidence indicates that isoquinoline derivatives can exert anti-inflammatory effects by targeting crucial signaling pathways. nih.govnih.gov

| Compound Class | Key Findings | Target Pathway/Mediator | Reference |

| Isoquinoline-1-carboxamides (HSR1101-1103) | Potent suppression of LPS-induced pro-inflammatory mediators. | TNF-α, IL-6, NO | nih.gov |

| N-(2-hydroxyphenyl) isoquinoline-1-carboxamide (HSR1101) | Attenuated iNOS and COX-2 expression; inhibited NF-κB nuclear translocation. | MAPKs/NF-κB pathway | nih.gov |

| Isoquinoline Alkaloids (e.g., Berberine) | Suppression of common pro-inflammatory cytokines. | TNF-α, IL-1β, IL-6 | nih.gov |

The anticancer potential of isoquinolinone derivatives has been demonstrated across a variety of human tumor cell lines. These studies reveal that structural modifications to the isoquinoline core can lead to potent and selective antiproliferative activity. nih.govuniv.kiev.ua

A series of 3-(hetaryl/aryl)amino substituted isoquinolin-1(2H)-ones were screened for anticancer activity. The compound 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one emerged as a potent inhibitor of tumor cell growth, showing particular efficacy against breast cancer cell lines MDA-MB-468 and MCF7, with growth percentages of 10.72% and 26.62%, respectively. univ.kiev.ua Additionally, pyrazolyl derivatives showed high effectiveness against the ovarian cancer cell line OVCAR-4. univ.kiev.ua

Brominated quinoline and quinazolinone analogues have also been extensively studied. For example, a novel brominated methoxyquinoline demonstrated potent inhibitory activity against C6 (rat glioblastoma), HeLa (human cervical cancer), and HT29 (human colon adenocarcinoma) cell lines, with IC₅₀ values ranging from 15.0 to 26.4 μM. nih.gov Another study on 6-bromo quinazoline (B50416) derivatives identified a compound with an aliphatic linker that was the most potent against MCF-7 (breast adenocarcinoma) and SW480 (colon adenocarcinoma) cell lines, with IC₅₀ values of 15.85 ± 3.32 µM and 17.85 ± 0.92 µM, respectively. nih.gov

| Compound/Derivative | Cell Line | Activity Metric | Value | Reference |

| 3-(1,3-Thiazol-2-ylamino)isoquinolin-1(2H)-one | MDA-MB-468 (Breast) | Growth Percentage | 10.72% | univ.kiev.ua |

| MCF7 (Breast) | Growth Percentage | 26.62% | univ.kiev.ua | |

| Dimethylpyrazolyl isoquinolinone derivative | SK-MEL-5 (Melanoma) | Growth Percentage | 25.26% | univ.kiev.ua |

| Brominated Methoxyquinoline | C6 (Glioblastoma) | IC₅₀ | 15.4 µM | nih.gov |

| HeLa (Cervical) | IC₅₀ | 26.4 µM | nih.gov | |

| HT29 (Colon) | IC₅₀ | 15.0 µM | nih.gov | |

| 6-Bromo quinazoline derivative (8a) | MCF-7 (Breast) | IC₅₀ | 15.85 ± 3.32 µM | nih.gov |

| SW480 (Colon) | IC₅₀ | 17.85 ± 0.92 µM | nih.gov | |

| Naphthalenyl sulfonyl isoquinoline derivative | MCF-7 (Breast) | IC₅₀ | 16.1 µM | nih.gov |

Investigations into the antifungal properties of isoquinoline analogues have yielded mixed but promising results, indicating that specific structural features are necessary for potent activity.

In one study, novel isoquinoline derivatives were tested for their in vitro antifungal activity against various plant pathogens. At a concentration of 50 mg/L, compounds Ic, Ie, and Il demonstrated high inhibition rates of up to 93.0% against Physalospora piricola and Rhizotonia cerealis. jlu.edu.cn Compound Il was also highly effective against Fusarium graminearum, with an inhibition rate of 83.3%, which was significantly better than the control compounds Sanguinarine (64.2%) and Chlorothalonil (57.7%). jlu.edu.cn

Another study synthesized fused isoxazoline/isoquinolinone hybrids and evaluated their antifungal activity against a series of fungal strains, finding that some of these compounds exhibit promising antifungal properties. nih.gov However, research on a different set of functionalized 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines found that few of the tested compounds displayed significant antifungal activity. nih.gov Among those that did, chlorinated derivatives such as chlorobenzoate and chlorophenylpropanoate esters showed the greatest antifungal effects. nih.gov

| Compound/Derivative | Fungal Species | Activity Metric | Value | Reference |

| Isoquinoline derivative (Ic, Ie, Il) | Physalospora piricola | Inhibition Rate (at 50 mg/L) | up to 93.0% | jlu.edu.cn |

| Rhizotonia cerealis | Inhibition Rate (at 50 mg/L) | up to 93.0% | jlu.edu.cn | |

| Isoquinoline derivative (Il) | Fusarium graminearum | Inhibition Rate (at 50 mg/L) | 83.3% | jlu.edu.cn |

| Fused isoxazoline/isoquinolinone hybrids | Various fungi strains | - | Promising activity | nih.gov |

| Chlorinated tetrahydroisoquinoline esters | Various fungi strains | - | Greatest activity among tested | nih.gov |

Analogues based on the isoquinoline and quinoline scaffolds have shown significant efficacy against protozoan parasites responsible for neglected tropical diseases like Chagas disease and leishmaniasis.

Synthetic isoquinoline analogs of the cancer drug candidate tipifarnib (B1682913) were developed and found to be highly potent against Trypanosoma cruzi, the parasite that causes Chagas disease. These compounds effectively killed T. cruzi amastigotes, the clinically relevant intracellular form of the parasite, at concentrations in the low nanomolar range. nih.gov For example, one of the most potent analogues demonstrated an EC₅₀ value of 4 nM. nih.gov These compounds are believed to act by inhibiting lanosterol (B1674476) 14α-demethylase, an essential enzyme in the parasite's sterol biosynthesis pathway. nih.gov

Similarly, various quinoline derivatives have been evaluated for their antileishmanial activity. In a screening against Leishmania amazonensis promastigotes, all twenty-two tested quinoline derivatives showed significant activity, with IC₅₀ values below 10 µM. nih.gov A specific derivative, clioquinol, was effective against both L. amazonensis and L. infantum promastigotes, with IC₅₀ values of 8.35 µM and 4.71 µM, respectively. nih.gov

| Compound Class | Parasite | Form | Activity Metric | Value | Reference |

| Isoquinoline-based tipifarnib analogs | Trypanosoma cruzi | Amastigote | EC₅₀ | 4 nM | nih.gov |

| Naphthoquinonoid derivatives | Trypanosoma cruzi | Epimastigote & Amastigote | IC₅₀ | < 25 µM | scielo.br |

| Quinoline derivatives | Leishmania amazonensis | Promastigote | IC₅₀ | < 10 µM | nih.gov |

| Clioquinol | Leishmania amazonensis | Promastigote | IC₅₀ | 8.35 ± 0.82 µM | nih.gov |

| Leishmania infantum | Promastigote | IC₅₀ | 4.71 ± 1.15 µM | nih.gov |

CFTR Potentiator Activity

Cystic fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, which leads to a dysfunctional CFTR protein, a chloride channel. One therapeutic strategy for CF is the use of small molecules called potentiators, which enhance the channel gating function of the CFTR protein at the cell membrane. nih.gov A major breakthrough in this area was the development of Ivacaftor, a potentiator approved for clinical use. nih.gov

Research into novel CFTR potentiators has explored various chemical scaffolds, including quinoline and isoquinoline derivatives. nih.govresearchgate.net Structure-activity relationship studies on cyanoquinolines have identified compounds with dual corrector and potentiator activities. nih.gov For instance, certain cyanoquinolines have shown EC50 values for potentiator activity in the low micromolar range. nih.gov The development of such compounds is crucial for addressing mutations that impair CFTR channel gating and for which current therapies may only offer partial restoration of function. mdpi.com The goal of co-potentiator therapy is to combine compounds with different mechanisms of action to achieve a synergistic effect in rescuing the activity of mutant CFTR channels. mdpi.com

Receptor Modulation Studies (e.g., Metabotropic Glutamate (B1630785) Receptor 7 (mGlu7) Negative Allosteric Modulation)

Metabotropic glutamate receptors (mGluRs) are involved in modulating neuronal excitability and synaptic transmission throughout the central nervous system. nih.gov The mGlu7 receptor, in particular, has been investigated as a potential target for treating neurological and psychiatric disorders. nih.gov Negative allosteric modulators (NAMs) are compounds that bind to a site on the receptor distinct from the glutamate binding site and inhibit the receptor's activity. youtube.com

Research has focused on identifying selective mGlu7 NAMs with therapeutic potential. nih.gov Isoquinolinone-based compounds have been explored for their ability to modulate mGlu7. Studies have demonstrated that certain mGlu7 NAMs can exhibit antipsychotic-like activity in animal models. nih.gov For example, compounds like MMPIP and ADX71743 have been shown to inhibit MK-801-induced hyperactivity and DOI-induced head twitches in rodents, behaviors considered relevant to psychosis. nih.gov The development of potent and selective mGlu7 NAMs from scaffolds such as quinazolinone and isoquinolinone continues to be an active area of research for potential new treatments for central nervous system disorders. nih.gov

In Vivo Efficacy Studies in Preclinical Animal Models

Animal Models of Inflammation (e.g., Pulmonary Inflammation)

The anti-inflammatory properties of isoquinoline derivatives have been evaluated in various preclinical models. For instance, the novel isoquinoline derivative CYY054c was investigated for its effects on lipopolysaccharide (LPS)-induced endotoxemia in rats, a model for sepsis. nih.gov In this model, CYY054c was found to inhibit the expression of NF-κB in macrophages and reduce the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.gov In vivo, administration of CYY054c alleviated the LPS-induced increase in plasma levels of these cytokines and improved cardiac function during endotoxemia, suggesting its potential as a therapeutic agent for sepsis. nih.gov

Other studies have looked at the effects of compounds on pulmonary inflammation in mouse models of acute exacerbation of chronic obstructive pulmonary disease (AECOPD). frontiersin.org Isoforskolin, for example, was shown to improve pulmonary function and reduce inflammation in a mouse model of AECOPD induced by cigarette smoke exposure and H1N1 virus infection. frontiersin.org It achieved this by decreasing Th17 cells and IL-17A levels, and downregulating the NF-κB/NLRP3 signaling pathways. frontiersin.org

Murine Models of Cancer

Quinazoline and isoquinoline scaffolds are present in a number of approved anticancer drugs, and research into new derivatives is ongoing. nih.govmdpi.com Studies have shown that the presence of a halogen atom, such as bromine, at specific positions on the quinazoline ring can enhance anticancer effects. nih.gov The cytotoxic activity of new 6-bromo quinazoline derivatives has been evaluated against cancer cell lines such as MCF-7 (breast cancer) and SW480 (colon cancer). nih.gov For example, one derivative, 8a, showed potent activity against both cell lines with IC50 values of 15.85 µM and 17.85 µM, respectively. nih.gov This compound also demonstrated selectivity, with a significantly higher IC50 value (84.20 µM) against the normal cell line MRC-5. nih.gov

Animal Models of Infectious Diseases (e.g., Chagas Disease)

Chagas disease, caused by the parasite Trypanosoma cruzi, is a significant health problem, particularly in Latin America. fiercebiotech.com The current treatments have limitations, driving the search for new therapeutic agents. fiercebiotech.commdpi.com Preclinical studies in murine models of Chagas disease are crucial for evaluating the efficacy of new compounds. nih.gov

Research has demonstrated the in vivo efficacy of combinations of compounds in reducing parasitemia in acute murine models of Chagas disease. mdpi.com For example, a combination of compounds 793 and 1018 led to a reduction of over 90% in the peak parasitemia. mdpi.com These in vivo studies are essential for advancing promising compounds from in vitro screening to potential clinical development. figshare.com The standardization of animal models and assessment tools is critical to improve the predictive value of preclinical studies for human clinical trials. nih.gov

Animal Models of Neurological Disorders (e.g., Antiparkinsonian Effects)

Parkinson's disease (PD) is a neurodegenerative disorder characterized by the loss of dopamine (B1211576) neurons. nih.gov Animal models are essential for understanding the pathology of PD and for testing new therapeutic strategies. mdpi.com Isoquinoline derivatives have been investigated as potential neurotoxins that could be involved in the etiology of Parkinson's disease, as they are structurally related to the known parkinsonian-inducing agent MPTP. nih.govresearchgate.net

Conversely, some compounds are being studied for their potential antiparkinsonian effects. For example, guanosine (B1672433) has been evaluated in rodent models of movement disorders. frontiersin.org In a reserpine-induced model of parkinsonism in mice, orally administered guanosine was able to antagonize catalepsy and reduce tremulous jaw movements. frontiersin.org In a 6-hydroxydopamine rat model of PD, guanosine potentiated the effects of L-DOPA. frontiersin.org These studies highlight the potential of novel compounds to ameliorate parkinsonian symptoms in preclinical models.

Preclinical Pharmacokinetic (PK) Profiling in Animal Models

Pharmacokinetic studies are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. For isoquinolinone-based compounds, these profiles have been evaluated in several animal species to determine key parameters that guide further development.

Metabolic stability is a critical parameter assessed early in drug discovery to predict a compound's fate in the body, particularly its susceptibility to metabolism in the liver. researchgate.net This is typically determined by incubating the compound with liver microsomes—vesicles of the endoplasmic reticulum that contain key drug-metabolizing enzymes like cytochrome P450s—and measuring the rate at which the parent compound disappears over time. springernature.comadmeshop.com

Significant interspecies variations in metabolism can occur. frontiersin.org For instance, studies on YZG-331, a synthetic derivative, showed marked differences in stability across liver microsomes from various species. The compound was significantly metabolized in rat liver microsomes, with 46% of the drug being consumed within 120 minutes. frontiersin.org In contrast, it showed greater stability in microsomes from dogs, humans, monkeys, and mice, where the reduction was 6%, 14%, 11%, and 11%, respectively. frontiersin.org Such data is crucial for selecting the appropriate animal models for further toxicological and efficacy studies and for anticipating human pharmacokinetics.

Table 1: Metabolic Stability of YZG-331 in Liver Microsomes from Different Species

| Species | Compound Reduction (%) after 120 min | Reference |

|---|---|---|

| Rat | 46% | frontiersin.org |

| Human | 14% | frontiersin.org |

| Monkey | 11% | frontiersin.org |

| Mouse | 11% | frontiersin.org |

| Dog | 6% | frontiersin.org |

Following in vitro assessments, promising compounds are advanced to in vivo studies in animal models to determine their systemic exposure and oral bioavailability. For PARP inhibitors within the isoquinolinone class, these studies have been conducted in species such as rats and dogs.

One notable analogue, senaparib (B1652199), demonstrated favorable pharmacokinetic properties. Preclinical investigations revealed good oral bioavailability, reaching 68.5% in dogs, with an elimination half-life (t½) of approximately 4.5 hours. researchgate.net Furthermore, the systemic exposure of senaparib was found to be dose-proportional in both rats and dogs, indicating predictable pharmacokinetics within the therapeutic range. researchgate.net High oral bioavailability is a desirable characteristic for patient convenience and consistent drug exposure.

Table 2: Pharmacokinetic Parameters of Senaparib in Animals

| Parameter | Species | Value | Reference |

|---|---|---|---|

| Oral Bioavailability (F%) | Dog | 68.5% | researchgate.net |

| Elimination Half-life (t½) | Dog | ~4.50 ± 0.15 h | researchgate.net |

| Dose Proportionality | Rat & Dog | Established | researchgate.net |

The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system (CNS). Certain isoquinoline derivatives have been noted for their permeability to the BBB. nih.gov This characteristic is vital if the therapeutic target, such as a tumor, is located in the brain. The extent of brain penetration is often quantified by the brain-to-plasma concentration ratio, which provides a measure of how effectively the compound distributes into the brain tissue relative to its concentration in systemic circulation. While general permeability has been noted for the class, specific quantitative data for this compound analogues require further investigation from targeted studies.

Preclinical Pharmacodynamic (PD) Biomarker Assessment in Non-Human Systems

Pharmacodynamic assays are crucial for confirming that a drug engages its intended target and produces the desired biological effect. biorxiv.org For PARP inhibitors, the primary pharmacodynamic biomarker is the level of poly(ADP-ribose) (PAR), the product of PARP enzyme activity. technologynetworks.com Inhibition of PARP leads to a measurable reduction in PAR levels within cells and tissues.

In vivo PD assays have been developed to measure PAR levels in accessible tissues, such as peripheral blood mononuclear cells (PBMCs), as well as in tumor lysates from xenograft models. technologynetworks.com These assays are essential for establishing a relationship between drug exposure and target engagement. For example, a study involving the PARP inhibitor 5-aminoisoquinolinone in a rat model of liver injury demonstrated reduced PARP activation in liver sections from treated animals. nih.gov

Furthermore, advanced imaging techniques can provide non-invasive, real-time assessment of target engagement. The use of radiolabeled PARP inhibitors, such as [18F]FluorThanatrace ([18F]FTT), in positron emission tomography (PET) allows for the direct visualization and quantification of PARP-1 expression and inhibition in vivo. nih.govnih.gov Studies have shown that following the administration of a therapeutic PARP inhibitor, the uptake of [18F]FTT in tumors is significantly blocked, confirming that the drug has engaged its target. nih.gov This technology offers a powerful tool for confirming the mechanism of action and assessing the pharmacodynamics of new isoquinolinone analogues in preclinical models. nih.govnih.gov

Structure Activity Relationship Sar Studies of 6 Bromo 2 Difluoromethyl Isoquinolin 1 2h One and Its Analogues

Elucidation of Essential Pharmacophoric Features for Biological Activity

The isoquinoline (B145761) scaffold is a recognized pharmacologically active structure found in a variety of natural products and synthetic compounds, exhibiting a wide range of biological activities including anti-tumor, anti-HIV, and anti-fungal properties. japsonline.com For isoquinolin-1(2H)-one derivatives, the core ring system itself is a key pharmacophoric feature. The spatial arrangement of the fused benzene (B151609) and pyridine (B92270) rings provides a platform for substituents that can interact with biological targets. ijpsjournal.com

Key pharmacophoric features often include:

A planar aromatic system: The fused ring system allows for π-π stacking interactions with biological targets.

Hydrogen bond donors and acceptors: The lactam functionality (the C=O and N-H or N-R group) within the isoquinolinone core can participate in hydrogen bonding, which is crucial for target binding.

Specific substitution patterns: The placement of various functional groups at different positions on the isoquinoline ring is critical for modulating activity and selectivity.

Impact of Substitutions on the Isoquinolinone Ring System

Systematic modifications of the isoquinolinone ring have provided significant insights into the SAR of this class of compounds.

The presence of a halogen, such as bromine, on the aromatic ring can significantly influence a compound's physicochemical properties and biological activity. researchgate.net Halogens are electronegative and can withdraw electron density from the ring through an inductive effect. quora.com

Specifically, the bromine atom at the C-6 position of the isoquinolinone ring has been shown to be important for the antiproliferative activity of some isoquinolinequinone derivatives. researchgate.net The electronic effects of the bromine substituent can modulate the redox potential of the molecule and influence its interaction with target proteins. researchgate.net In some quinoline (B57606) derivatives, bromine atoms at the C-5 and C-7 positions have demonstrated significant inhibition of cancer cell proliferation. nih.gov

Table 1: Effect of Bromine Substitution on Biological Activity

| Compound | Substitution | Biological Activity |

|---|---|---|

| 6-bromo-7-anilino-1-arylisoquinolinequinones | Bromine at C-6 | Significant antiproliferative activity researchgate.net |

The difluoromethyl (CF2H) group has gained considerable attention in medicinal chemistry due to its unique properties. researchgate.netresearchgate.net It is often used as a bioisostere for hydroxyl, thiol, or amine groups and can act as a lipophilic hydrogen bond donor. nih.govnih.gov The incorporation of a difluoromethyl group can enhance metabolic stability, improve lipophilicity, and increase binding affinity to biological targets. nih.govnih.gov

In the context of 6-bromo-2-(difluoromethyl)isoquinolin-1(2H)-one, the N-2 difluoromethyl group is a critical feature. Its presence can:

Enhance metabolic stability: The C-F bond is stronger than the C-H bond, making the difluoromethyl group less susceptible to metabolic degradation. nih.gov

Modulate lipophilicity: The CF2H group can increase the lipophilicity of the molecule, potentially improving its ability to cross cell membranes. nih.govnih.gov

Influence target binding: The ability of the CF2H group to act as a hydrogen bond donor can lead to stronger and more specific interactions with the target protein. nih.gov

Modifications at other positions of the isoquinolinone ring, such as C-3 and C-4, have also been explored to understand their impact on biological activity. ijpsjournal.com For instance, in a series of 3-aminoisoquinolin-1(2H)-one derivatives, the nature of the substituent at the 3-amino group was found to be a key determinant of anticancer activity. univ.kiev.ua Specifically, compounds with thiazolyl or pyrazolyl substituents at this position showed the most potent effects. univ.kiev.ua

Studies on C-4 substituted isoquinolines have also been conducted, revealing that the introduction of certain side chains at this position can lead to cytotoxic activity. nih.govresearchgate.net The spatial orientation of these side chains relative to the planar aromatic core appears to influence their biological potency. nih.gov

Optimization of Preclinical Pharmacokinetic Properties through SAR (e.g., solubility, metabolic stability)

A crucial aspect of drug development is the optimization of pharmacokinetic properties, often referred to as ADME (absorption, distribution, metabolism, and excretion). nih.gov SAR studies are instrumental in this process. For isoquinolinone derivatives, modifications to the structure are made to improve properties like aqueous solubility and metabolic stability. nih.gov

For example, the introduction of polar groups can enhance solubility, while blocking sites of metabolism can improve metabolic stability. nih.gov The difluoromethyl group at the N-2 position is one such modification that can enhance metabolic stability. nih.gov Through iterative cycles of synthesis and testing, SAR studies guide the optimization of the lead compound to yield a preclinical candidate with a favorable pharmacokinetic profile. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-aminoisoquinolin-1(2H)-one |

| 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one |

| 6-bromo-7-anilino-1-arylisoquinolinequinones |

Comparative SAR with Related Heterocyclic Scaffolds (e.g., Quinazolinones, Indoles, Pyrrolo[2,1-a]isoquinolines)

The structure-activity relationship (SAR) of this compound can be better understood by comparing its core scaffold and substituents with other biologically active heterocyclic systems. While specific biological data for this compound is not extensively available in public literature, a comparative analysis can be constructed based on the known SAR of its constituent parts and related analogues against the SAR of quinazolinones, indoles, and pyrrolo[2,1-a]isoquinolines. This comparison often revolves around their roles as anticancer agents and enzyme inhibitors, particularly targeting DNA repair pathways and cell proliferation.

Isoquinolin-1(2H)-one Scaffold:

The isoquinolin-1(2H)-one core is a recognized pharmacophore in medicinal chemistry, notably for its role in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA repair mechanisms of cancer cells.

For the isoquinolin-1(2H)-one scaffold, the following general SAR observations have been made, particularly in the context of PARP inhibition:

Substitution at the 6-position: Halogen substitution, such as with bromine, at the 6-position of the isoquinolinone ring is often explored to modulate the electronic properties and binding interactions of the molecule. The bromo group is an electron-withdrawing group that can influence the acidity of the lactam proton and participate in halogen bonding with the target protein.

Substitution at the 2-position (N-position): The substituent on the nitrogen atom of the lactam ring is crucial for activity. While many potent PARP inhibitors based on other scaffolds feature a hydrogen atom at this position to act as a hydrogen bond donor, the introduction of a difluoromethyl (-CHF2) group in this compound is a notable modification. The difluoromethyl group is often used as a bioisostere for a hydroxyl or thiol group and can enhance metabolic stability and cell permeability. Its impact on the SAR of isoquinolinone-based compounds would depend on the specific target and binding pocket.

Comparative Analysis with Other Heterocyclic Scaffolds:

Quinazolinones:

The quinazolinone scaffold is isomeric to the isoquinolinone scaffold and is also a prominent feature in many anticancer agents. Quinazolinone derivatives have been extensively studied as inhibitors of various protein kinases and also as PARP inhibitors.

As PARP Inhibitors: Similar to isoquinolinones, the quinazolinone core can mimic the nicotinamide (B372718) moiety of NAD+, the natural substrate of PARP. The SAR for quinazolinone-based PARP inhibitors often highlights the importance of substituents at the 2- and 4-positions. Halogen substitutions on the benzo part of the quinazolinone ring are also common and can influence potency and selectivity.

As Kinase Inhibitors: Quinazolinones are well-known for their ability to inhibit tyrosine kinases, such as the epidermal growth factor receptor (EGFR). In this context, the SAR is heavily dependent on the nature and position of substituents on the quinazoline (B50416) ring and the groups attached at the 4-position.

Indoles:

The indole (B1671886) nucleus is a ubiquitous scaffold in natural products and pharmaceuticals, with a wide range of biological activities, including anticancer properties.

Mechanism of Action: Indole derivatives often exert their anticancer effects through different mechanisms compared to isoquinolinones and quinazolinones. Many indole-based compounds are known to be tubulin polymerization inhibitors, disrupting the formation of microtubules and leading to cell cycle arrest and apoptosis.

SAR of Indole Derivatives: The SAR of indole-based anticancer agents is highly diverse. Substitutions at the N1, C2, and C3 positions of the indole ring are critical for activity. For instance, in many tubulin inhibitors, a trimethoxyphenyl group attached to the indole core is a key pharmacophoric element.

Pyrrolo[2,1-a]isoquinolines:

This tricyclic scaffold can be seen as a fusion of an isoquinoline and a pyrrole (B145914) ring. These compounds, particularly the lamellarin class of marine alkaloids, are known for their potent cytotoxic and anticancer activities.

Mechanism of Action: Pyrrolo[2,1-a]isoquinolines often act as topoisomerase I inhibitors, preventing the re-ligation of DNA strands and leading to cell death.

SAR of Pyrrolo[2,1-a]isoquinolines: The SAR for this class of compounds is complex. The planarity of the ring system is often important for DNA intercalation. The nature and position of substituents on both the isoquinoline and pyrrole portions of the molecule significantly influence their cytotoxic potency and target selectivity.

Data Tables for Comparative SAR:

The following tables provide a comparative overview of the structure-activity relationships of analogues of the different heterocyclic scaffolds, focusing on their anticancer activities.

| Scaffold | Compound Analogue | Key Structural Features | Observed Activity/SAR Insights |

|---|---|---|---|

| Isoquinolin-1(2H)-one | Generic 6-halo derivatives | Halogen (e.g., Br) at C6 | Halogen at C6 can enhance binding affinity through halogen bonding. |

| Isoquinolin-1(2H)-one | Generic N-substituted derivatives | Various groups at N2 | N-substituent size and electronics are critical for fitting into the PARP active site. |

| Quinazolinone | Olaparib analogue (Phthalazinone core) | Cyclopropylcarboxamide side chain | This group is crucial for potent PARP-1 inhibition. |

| Quinazolinone | Generic 2-substituted derivatives | Aryl or alkyl groups at C2 | Substituents at C2 significantly modulate kinase and PARP inhibitory activity. |

| Scaffold | Compound Analogue | Key Structural Features | Observed Activity/SAR Insights |

|---|---|---|---|

| Indole | Combretastatin A-4 analogue | Trimethoxyphenyl group at C3 | Essential for tubulin polymerization inhibition. |

| Indole | Generic N-substituted derivatives | Various groups at N1 | N-substitution can influence solubility, metabolic stability, and potency. |

| Pyrrolo[2,1-a]isoquinoline | Lamellarin D | Polyhydroxylated aromatic rings | Hydroxylation pattern is critical for topoisomerase I inhibition and cytotoxicity. |

| Pyrrolo[2,1-a]isoquinoline | Synthetic analogues | Modifications on the pyrrole ring | Alterations in this part of the molecule can lead to changes in the mechanism of action. |

Molecular Mechanisms of Action and Target Engagement for 6 Bromo 2 Difluoromethyl Isoquinolin 1 2h One Analogues

Identification and Validation of Molecular Targets

The diverse biological activities of isoquinolinone analogues stem from their ability to bind to a wide range of molecular targets, including both enzymes and receptors.

Isoquinolinone derivatives have been identified as inhibitors of several key enzyme classes, playing significant roles in various pathological conditions.

Kinases: This class of enzymes is a prominent target for isoquinolinone derivatives. researchoutreach.org For instance, a novel series of isoquinoline-tethered quinazoline (B50416) derivatives has been developed as selective inhibitors of Human Epidermal Growth Factor Receptor 2 (HER2), a critical therapeutic target in certain cancers. rsc.orgnih.gov These compounds demonstrated enhanced selectivity for HER2 over the closely related Epidermal Growth Factor Receptor (EGFR). rsc.orgnih.gov Another key kinase target is the Receptor-interacting protein kinase 2 (RIPK2), which is essential for immune signaling mediated by NOD1 and NOD2. tandfonline.com Isoquinoline (B145761) is also considered a good template for developing inhibitors of the Protein Kinase C (PKC) class of enzymes for treating conditions like rheumatoid arthritis. researchoutreach.org

Cyclooxygenases (COX): Certain isoquinoline derivatives have been investigated for their anti-inflammatory properties through the inhibition of cyclooxygenase enzymes, particularly COX-2. researchgate.net Molecular docking studies have been used to predict the binding modes of these compounds within the COX-2 active site to rationalize their structure-activity relationships. researchgate.netnih.gov

Cholinesterases: In the context of neurodegenerative diseases, substituted pyrrolo[2,1-a]isoquinolin-3-one derivatives have been designed and evaluated as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). rsc.org

Other Enzymes: The antibacterial activity of some isoquinoline derivatives has been linked to the inhibition of essential bacterial enzymes such as DNA gyrase and topoisomerase IV. mdpi.com Additionally, molecular docking studies suggest that Staphylococcus aureus tyrosyl-tRNA synthetase (TyrRS) is a likely target for certain benzothiazole (B30560) derivatives incorporating an isoquinoline scaffold. researchgate.net

| Derivative Class | Enzyme Target | Key Finding | Reference |

|---|---|---|---|

| Isoquinoline-tethered quinazolines | HER2 / EGFR | Exhibited 7- to 12-fold enhanced selectivity for HER2 over EGFR compared to lapatinib. | rsc.orgnih.gov |

| Benzo[de] researchgate.netrsc.orgnih.govtriazolo[5,1-a]isoquinolines | Cyclooxygenase-2 (COX-2) | Molecular docking predicted plausible binding modes in the COX-2 active site, correlating with anti-arthritic activity. | researchgate.net |

| Substituted pyrrolo[2,1-a]isoquinolin-3-ones | AChE / BChE | Demonstrated strong inhibitory activity against both acetylcholinesterase and butyrylcholinesterase. | rsc.org |

| 4-aminoquinoline-based derivatives | RIPK2 | Compound 14 exhibited high affinity (IC50 = 5.1 ± 1.6 nM) and excellent selectivity for RIPK2. | tandfonline.com |

| Benzothiazole-urea hybrids | Tyrosyl-tRNA synthetase (TyrRS) | Docking studies showed favorable binding energies, suggesting TyrRS inhibition as a likely antibacterial mechanism. | researchgate.net |

Beyond enzymes, isoquinolinone analogues have been shown to interact with high affinity to several G protein-coupled receptors (GPCRs), making them relevant for central nervous system disorders.

Dopamine (B1211576) and Serotonin (B10506) Receptors: A series of novel isoquinolinone derivatives were synthesized as potential multi-target antipsychotics, showing high affinity for dopamine D2 and serotonin 5-HT1A, 5-HT2A, 5-HT6, and 5-HT7 receptors. nih.gov These compounds displayed low affinity for off-target receptors, suggesting a favorable profile for treating schizophrenia. nih.gov

Prostanoid Receptors: A novel series of isoquinoline derivatives have been described as potent antagonists of the Chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), a prostaglandin (B15479496) D2 receptor. nih.gov One of the most potent compounds, TASP0376377, showed a binding affinity (IC50) of 19 nM and excellent functional antagonist activity (IC50 = 13 nM), with high selectivity over the DP1 prostanoid receptor. nih.gov

| Derivative Class | Receptor Target | Binding Affinity (IC50) | Reference |

|---|---|---|---|

| Multi-receptor antipsychotics | Dopamine D2, 5-HT1A, 5-HT2A, 5-HT6, 5-HT7 | High affinity for multiple CNS receptors. | nih.gov |

| TASP0376377 | CRTH2 | 19 nM | nih.gov |

Elucidation of Binding Modes and Key Ligand-Target Interactions

To understand the basis of activity and selectivity, researchers employ structural biology and molecular modeling techniques to visualize how these compounds interact with their targets at an atomic level.

X-ray crystallography, particularly co-crystallization of a ligand with its protein target, provides definitive evidence of the binding mode. youtube.com While direct co-crystal structures for 6-bromo-2-(difluoromethyl)isoquinolin-1(2H)-one analogues are not widely reported in the provided context, computational docking studies are often performed using existing crystal structures of related inhibitors. For example, the binding modes of isoquinoline derivatives targeting COX-2 were predicted by docking them into the active site defined by co-crystal structures of known inhibitors like indomethacin (B1671933) (PDB entry 4COX) and naproxen (B1676952) (PDB entry 3NT1). nih.gov These models suggest that the compounds can form critical interactions, such as hydrogen bonds with residues like Tyr355 and Arg120, and hydrophobic contacts with a channel of hydrophobic residues including Leu352, Tyr385, and Trp387. nih.gov Similarly, docking of 6-bromo-quinazoline derivatives into the EGFR active site revealed key hydrogen bonds and hydrophobic interactions with residues like Thr766, Lys721, and Leu694. nih.gov

Site-directed mutagenesis is a powerful technique used to confirm the importance of specific amino acid residues in ligand binding, as predicted by structural or computational models. springernature.com By mutating a specific residue in the target protein and observing a change in ligand affinity, researchers can map the key interactions. For G protein-coupled receptors, this technique has been instrumental in identifying single amino acids responsible for ligand recognition and subtype selectivity. springernature.com In the study of RIPK2, CRISPR-Cas9 knockout cell models and RIPK2 mutant cells were used to confirm that ubiquitination at sites like K538 and K410 is crucial for signaling, highlighting how modifying the target protein can elucidate functional interactions. tandfonline.com Computational studies on bitopic ligands targeting dopamine D2 and D3 receptors have used molecular dynamics simulations to analyze the frequency of contact between the ligand and specific amino acid residues, such as the stable salt bridge formed with ASP110 in the D3R. mdpi.com These computational predictions often guide future mutagenesis experiments to validate the identified interactions.

| Scaffold | Target | Key Interacting Residues | Interaction Type | Reference |

|---|---|---|---|---|

| Isoquinoline Derivative | COX-2 | Arg120, Tyr355, Ser530 | Hydrogen Bond / Salt Bridge | nih.gov |

| Isoquinoline Derivative | COX-2 | Phe381, Leu384, Met522, Tyr385, Trp387 | Hydrophobic Contact | nih.gov |

| 6-Bromo-quinazoline Derivative | EGFR | Lys721 | Hydrogen Bond | nih.gov |

| 6-Bromo-quinazoline Derivative | EGFR | Thr766, Leu694, Val702 | Hydrophobic / π-Alkyl | nih.gov |

| Fallypride-based Bitopic Ligand | Dopamine D3 Receptor | ASP110 | Salt Bridge / Hydrogen Bond | mdpi.com |

Downstream Signaling Pathway Modulation by Isoquinolinone Derivatives

The binding of an isoquinolinone derivative to its target initiates a cascade of intracellular events, altering signaling pathways and ultimately producing a physiological response.

For example, the inhibition of RIPK2 by specific derivatives blocks NOD1/2-mediated signaling. tandfonline.com This prevents the recruitment and activation of downstream kinases like TAK1 and IKKs, which in turn inhibits the activation of MAP kinases and the transcription factor NF-κB. tandfonline.com The ultimate result is a reduction in the production of pro-inflammatory cytokines. tandfonline.com

In another example, the activation of the M2 muscarinic receptor by an agonist can lead to the modulation of non-canonical pathways. uniroma1.it Studies show that M2 receptor activation can negatively regulate the PI3K/Akt/mTORC1 signaling axis, a pathway known to be involved in cell proliferation and differentiation. uniroma1.it This modulation can contribute to an inhibition of cell proliferation and migration. uniroma1.it

Furthermore, certain isoquinoline alkaloids like chelerythrine (B190780) have been shown to disrupt the cAMP signaling pathway and inhibit the NF-κB pathway, contributing to their biological effects. mdpi.com The modulation of these critical pathways underscores the therapeutic potential of isoquinolinone derivatives in inflammation, cancer, and infectious diseases. researchgate.netmdpi.com

Investigation of Mechanism-Based Resistance in Relevant Biological Systems

The development of resistance to therapies targeting DNA damage repair pathways is a significant challenge in oncology. For analogues of this compound, which are recognized as potent PARP (Poly (ADP-ribose) polymerase) inhibitors, understanding the molecular basis of resistance is crucial for the development of next-generation therapeutics and effective combination strategies. Resistance to PARP inhibitors can emerge through a variety of mechanisms that ultimately restore the functionality of DNA repair pathways or alter the drug's interaction with its target. nih.gov

One of the primary mechanisms of action for PARP inhibitors is through the concept of synthetic lethality in cancer cells with pre-existing defects in homologous recombination (HR), such as those with BRCA1 or BRCA2 mutations. nih.gov PARP inhibitors trap the PARP1 enzyme on DNA at sites of single-strand breaks, which then leads to the formation of double-strand breaks during DNA replication. mdpi.comencyclopedia.pub In HR-deficient cells, these double-strand breaks cannot be accurately repaired, leading to cell death. mdpi.com Consequently, a major mechanism of acquired resistance involves the restoration of HR functionality.

Restoration of Homologous Recombination Repair:

The most frequently observed mechanism of resistance to PARP inhibitors is the restoration of homologous recombination (HR) function in tumor cells that were initially HR-deficient. nih.gov This can occur through several genetic and epigenetic events. Secondary or reversion mutations in BRCA1/2 genes can restore the open reading frame and produce a functional protein, thereby re-establishing HR capacity. nih.gov Beyond BRCA1/2 reversion mutations, other genetic alterations can also contribute to the restoration of HR. For instance, mutations in genes that code for proteins involved in DNA end-resection, a critical step in HR, can influence the choice of DNA repair pathway.

| Mechanism of HR Restoration | Description | Key Genes Involved |

| BRCA1/2 Reversion Mutations | Secondary mutations that restore the open reading frame of the BRCA1 or BRCA2 gene, leading to the production of a functional protein and restoration of HR activity. nih.gov | BRCA1, BRCA2 |

| BRCA1/2-Independent HR Restoration | Mutations in other genes that can restore HR function even in the absence of functional BRCA1/2. An example is the loss of function of the TP53BP1 gene, which codes for the 53BP1 protein. nih.gov | TP53BP1 |

| Epigenetic Modifications | Changes in gene expression that do not involve alterations to the DNA sequence, such as methylation, which can lead to the re-expression of functional BRCA1 or other HR-related proteins. |

Alterations in the Drug Target:

Resistance can also arise from changes related to the PARP1 enzyme itself. Mutations in the PARP1 gene can lead to a protein that no longer effectively binds the inhibitor, or has reduced enzymatic activity, thereby diminishing the trapping effect of the drug. nih.gov A decrease in the expression level of PARP1 can also lead to resistance, as there are fewer target molecules for the inhibitor to trap. nih.gov

| Target-Related Resistance Mechanism | Description |

| PARP1 Mutations | Mutations in the PARP1 gene can alter the drug-binding site or affect the allosteric regulation required for trapping, leading to reduced inhibitor efficacy. encyclopedia.pub |

| Reduced PARP1 Expression | A decrease in the overall amount of PARP1 protein in the cell reduces the number of PARP-DNA complexes that can be trapped by the inhibitor. nih.gov |

| Increased PARG Expression | Poly(ADP-ribose) glycohydrolase (PARG) is the enzyme responsible for degrading poly(ADP-ribose) chains. Increased PARG activity can counteract the effects of PARP inhibition. researchgate.net |

Suppression of Non-Homologous End Joining (NHEJ):

For PARP inhibitors to be effective in HR-deficient cells, the alternative, error-prone DNA repair pathway of non-homologous end joining (NHEJ) must be active. mdpi.com The synthetic lethality is dependent on the cell's reliance on NHEJ for the repair of double-strand breaks. Therefore, the suppression of NHEJ can lead to resistance to PARP inhibitors in HR-deficient tumors. mdpi.com This can occur through the loss or reduced expression of key NHEJ components.

Replication Fork Protection:

Another mechanism of resistance involves the stabilization of stalled replication forks. nih.gov In the presence of PARP inhibitors, unrepaired single-strand breaks lead to replication fork collapse and the formation of double-strand breaks. mdpi.com Some cancer cells can develop mechanisms to protect these stalled forks from degradation, preventing the formation of toxic double-strand breaks and thereby conferring resistance to PARP inhibitors. researchgate.net

Increased Drug Efflux:

Computational and Theoretical Chemistry of 6 Bromo 2 Difluoromethyl Isoquinolin 1 2h One

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of "6-bromo-2-(difluoromethyl)isoquinolin-1(2H)-one", docking studies are instrumental in identifying potential protein targets and elucidating the specific interactions that govern its binding affinity. The isoquinolinone scaffold is a known pharmacophore for inhibitors of several enzyme families, including Poly(ADP-ribose) polymerase (PARP). thieme-connect.com

Docking simulations of "this compound" into the active site of PARP1, for instance, can reveal key molecular interactions. The isoquinolinone core can form hydrogen bonds with amino acid residues in the nicotinamide (B372718) binding pocket. The bromo substituent at the 6-position can engage in halogen bonds or hydrophobic interactions, potentially enhancing binding affinity and selectivity. The difluoromethyl group at the N2 position, with its ability to act as a weak hydrogen bond donor, can also contribute to the binding energetics.

A hypothetical molecular docking study of "this compound" against a target protein like PARP1 could yield the following interaction profile:

| Interaction Type | Ligand Moiety | Protein Residue (Hypothetical) |

| Hydrogen Bond | Carbonyl oxygen of isoquinolinone | Glycine |

| Hydrogen Bond | NH of isoquinolinone | Serine |

| Pi-Pi Stacking | Isoquinoline (B145761) ring system | Tyrosine |

| Halogen Bond | 6-bromo substituent | Leucine |

| Hydrophobic Interaction | Difluoromethyl group | Alanine |

Such detailed interaction analyses are crucial for structure-activity relationship (SAR) studies and for guiding the design of second-generation inhibitors with improved potency and selectivity. researchgate.netplos.org

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations can be employed to assess the conformational stability of "this compound" both in its free state and when bound to a protein target. These simulations provide valuable information on the flexibility of the ligand, the stability of the ligand-protein complex, and the role of solvent molecules in the binding process.

For "this compound", a key aspect to investigate via MD simulations is the conformational preference of the N-difluoromethyl group. Studies on N-difluoromethylated amides have shown that the difluoromethyl group can influence the cis-trans isomerism of the amide bond through steric and stereoelectronic effects. rsc.orgrsc.org In the context of the isoquinolinone ring, which contains an endocyclic amide, the difluoromethyl group's orientation will be a critical determinant of its interaction with the protein. MD simulations can help to identify the most stable rotamers of the difluoromethyl group within the protein's active site.

Furthermore, MD simulations can be used to calculate the binding free energy of the ligand-protein complex, providing a more accurate estimation of binding affinity than docking scores alone. By analyzing the trajectory of the simulation, researchers can identify key residues that contribute most significantly to the binding stability, offering a more refined understanding of the interaction. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. For "this compound", these calculations can provide insights into its electronic structure, reactivity, and spectroscopic properties.

Key parameters that can be derived from quantum chemical calculations include:

Molecular Electrostatic Potential (MEP): The MEP map can identify the electron-rich and electron-poor regions of the molecule, which is crucial for understanding its non-covalent interactions with protein targets.

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important for predicting the molecule's reactivity and its ability to participate in charge-transfer interactions.

Atomic Charges: Calculating the partial charges on each atom can help to rationalize the observed intermolecular interactions, such as hydrogen bonds and halogen bonds.

The results of these calculations can be used to develop a deeper understanding of the molecule's intrinsic properties and to parameterize the force fields used in molecular dynamics simulations. physchemres.orgnih.gov

| Quantum Chemical Property | Predicted Characteristic for this compound |

| MEP | Negative potential around the carbonyl oxygen, positive potential near the NH proton and the difluoromethyl hydrogen. |

| HOMO-LUMO Gap | A moderate energy gap, suggesting good chemical stability. |

| Atomic Charges | Significant negative charge on the carbonyl oxygen and fluorine atoms; positive charge on the hydrogen of the difluoromethyl group. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. For a series of isoquinolinone analogues, a QSAR model can be developed to predict their inhibitory activity against a specific target.

To build a robust QSAR model for inhibitors based on the "this compound" scaffold, a dataset of compounds with experimentally determined biological activities is required. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated. These descriptors can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: Steric parameters (e.g., molecular volume), electronic parameters (e.g., dipole moment).

Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are then used to build a mathematical equation that correlates the descriptors with the biological activity. A well-validated QSAR model can be a powerful tool for predicting the activity of newly designed compounds, thereby prioritizing their synthesis and testing. japsonline.comjapsonline.comresearchgate.netnih.govnih.gov

Virtual Screening and De Novo Design Approaches for Novel Isoquinolinone Analogues

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. For the discovery of novel isoquinolinone analogues, both ligand-based and structure-based virtual screening approaches can be employed.

Ligand-based virtual screening: If a set of known active isoquinolinone inhibitors is available, their chemical features can be used to build a pharmacophore model. This model can then be used to screen large compound databases for molecules that match the pharmacophore.

Structure-based virtual screening: Using the three-dimensional structure of the target protein, molecular docking can be used to screen large libraries of compounds to identify those with the best predicted binding affinity and a favorable binding mode. researchgate.netplos.orgnih.gov

De novo design, on the other hand, is a computational approach that aims to generate novel molecular structures from scratch. By analyzing the active site of the target protein, algorithms can piece together molecular fragments to design new ligands that are predicted to have high affinity and selectivity. This approach can lead to the discovery of novel isoquinolinone scaffolds with unique substitution patterns that may not be present in existing compound libraries. nih.gov Both virtual screening and de novo design are powerful strategies for expanding the chemical space around the "this compound" core to identify new and improved drug candidates.

Lead Optimization and Drug Discovery Implications of 6 Bromo 2 Difluoromethyl Isoquinolin 1 2h One Analogues

Strategies for Enhancing Potency and Selectivity of Isoquinolinone Inhibitors

A primary goal in optimizing isoquinolinone-based inhibitors is to maximize their potency against the intended biological target while minimizing off-target effects. This is achieved through a deep understanding of the structure-activity relationship (SAR), which delineates how specific structural modifications influence biological activity. patsnap.com

One key strategy involves modifying substituents on the isoquinolinone core. For instance, in the development of poly(ADP-ribose) polymerase (PARP) inhibitors, subtle changes to the isoquinolinone scaffold led to significant improvements in potency and selectivity. The optimization of a series of isoquinolinone derivatives resulted in a compound with a 5.1-fold selectivity for PARP2 over PARP1, a rare achievement for this class of inhibitors. researchgate.net This was accomplished by exploring different substitution patterns on the core structure, which can modulate interactions with key amino acid residues in the target's binding site. researchgate.net

Fragment-based drug discovery (FBDD) offers another powerful approach. researchoutreach.org This method involves identifying small molecular fragments that bind to the target and then growing or merging them to create a more potent lead compound. For example, by screening monosubstituted isoquinoline (B145761) fragments, researchers identified hits at different positions (e.g., position 5 and position 7). Merging these fragments into a single 5,7-disubstituted isoquinoline molecule led to a highly potent kinase inhibitor with sub-nanomolar activity. researchoutreach.org

Furthermore, the introduction of specific chemical groups can enhance binding affinity. In the development of mutant isocitrate dehydrogenase 1 (mIDH1) inhibitors, optimization of a quinolinone series (a closely related scaffold) led to potent and orally bioavailable candidates. nih.gov X-ray crystallography revealed that these inhibitors bind to an allosteric site, and modifications were guided by these structural insights to improve potency and selectivity over the wild-type enzyme. nih.gov

Table 1: Potency and Selectivity of Exemplary Isoquinolinone Analogues

| Compound | Target | IC50 | Selectivity | Reference |

|---|---|---|---|---|

| Isoquinolinone Derivative 6 | PARP1 | 22.0 ± 3.2 nM | 5.1-fold for PARP2 over PARP1 | researchgate.net |

| Isoquinolinone Derivative 6 | PARP2 | 4.3 ± 0.5 nM | ||

| Compound 4g | MCF-7 (Breast Cancer Cell Line) | 15.49 ± 0.04 μM | More potent than 5-FU (IC50 = 78.28 ± 0.2 μM) | researchgate.net |

| Compound 43b | IDO1 | 0.31 μM | Dual Inhibitor | nih.gov |

| Compound 43b | TDO | 0.08 μM |

Addressing Metabolic Liabilities and Improving Exposure in Preclinical Development

A potent and selective inhibitor must also possess favorable pharmacokinetic properties, often summarized by the acronym ADME (absorption, distribution, metabolism, and excretion), to be effective in vivo. historymedjournal.com A common challenge in drug development is addressing metabolic liabilities—structural features that are prone to rapid metabolism by enzymes, leading to poor drug exposure and short half-life.

For heterocyclic scaffolds like isoquinolinone, certain substituents can be susceptible to metabolic modification. For example, methoxy (B1213986) groups are often subject to demethylation, which can lead to the formation of reactive intermediates. cambridgemedchemconsulting.com A strategy to mitigate this is to replace such groups with more metabolically stable alternatives. Replacing a methoxy group with alkyl groups or incorporating it into a 5- or 6-membered ring can restore or enhance metabolic stability. cambridgemedchemconsulting.com Similarly, the strategic replacement of hydrogen with fluorine can block sites of oxidative metabolism due to the strength of the C-F bond. cambridgemedchemconsulting.com

Scaffold Hopping and Bioisosteric Replacements in Isoquinolinone Series

Scaffold hopping and bioisosteric replacement are innovative strategies used to discover novel chemotypes with similar biological activity but potentially improved properties or a distinct intellectual property position. uniroma1.itbhsai.org Scaffold hopping involves replacing the central core of a molecule while retaining the essential pharmacophoric features responsible for its activity. uniroma1.it

In the context of PARP inhibitors, where many compounds are based on the phthalazin-1(2H)-one scaffold (e.g., Olaparib), other heterocyclic systems have been successfully explored. mdpi.com The pyridazinone scaffold, for instance, can be viewed as a simplification of the phthalazinone core that retains the key hydrogen bonding interactions necessary for mimicking the nicotinamide (B372718) substrate of PARP enzymes. mdpi.com This strategy led to the development of highly potent and selective PARP7 inhibitors. mdpi.com Similarly, 2-aryl-8-hydroxy-isoquinolin-1(2H)-one was identified as a novel scaffold for EGFR inhibitors through a scaffold hopping approach. nih.gov

Bioisosterism involves the substitution of atoms or functional groups with others that have similar physical or chemical properties, with the goal of maintaining or improving biological activity while optimizing other characteristics. researchgate.net This concept is widely applied in medicinal chemistry. For example, a carboxylic acid group might be replaced with a tetrazole to improve metabolic stability or cell permeability. Within the isoquinolinone series, various parts of the molecule can be targeted for bioisosteric replacement to fine-tune its properties. nih.gov The nitrogen atom in the isoquinoline ring itself can engage in important interactions, such as with water molecules in the binding pocket, and designing replacements that mimic these interactions can be a fruitful optimization strategy. nih.gov

Development of Novel Derivatives and Analogues for Improved Therapeutic Profiles

The versatility of the isoquinoline and isoquinolinone scaffolds allows for the development of a wide array of derivatives targeting diverse biological pathways. nbinno.comnih.gov Extensive research has focused on synthesizing and evaluating novel analogues with the aim of achieving improved therapeutic profiles for various diseases, particularly cancer. ijcrr.comnih.govresearchgate.net

Recent efforts have produced isoquinoline derivatives with potent dual inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are promising targets for cancer immunotherapy. nih.gov Systematic SAR studies led to a lead compound (43b) with IC₅₀ values of 0.31 μM for IDO1 and 0.08 μM for TDO. nih.gov

In another approach to combat cancer, researchers have developed isoquinolinequinone N-oxides designed to overcome multidrug resistance (MDR). acs.org The addition of an electron-withdrawing bromine atom to the isoquinolinequinone core was found to result in more cytotoxic derivatives, with some compounds exhibiting nanomolar GI₅₀ values against MDR cancer cell lines. acs.org

The isoquinoline framework has also been utilized to create:

Melatonin receptor ligands: Bioisosteric modulation of the naphthalene (B1677914) ring in agomelatine (B1665654) with an isoquinoline scaffold produced potent agonists with nanomolar binding affinities and improved pharmacokinetic properties. researchgate.netnih.gov

Antiproliferative agents: Novel 3-(p-Tolyl)isoquinolin-1-amine derivatives have shown significant antiproliferative activity against acute lymphoblastic leukemia (ALL) cells, with IC₅₀ values in the low micromolar range. nih.gov

Anticancer agents for targeted delivery: An isoquinoline derivative (Compound 2) was identified as a potential anticancer agent with high cytotoxicity against cancer cells (HeLa and HepG2) but relatively low toxicity to normal cells. plos.org This compound was successfully encapsulated in transferrin-conjugated liposomes for targeted delivery to tumor cells. plos.org

These examples underscore the broad applicability of the isoquinolinone scaffold in generating novel therapeutic agents through structural diversification. ijcrr.comnih.gov

Evaluation of Therapeutic Potential in Diverse Preclinical Disease Models

The ultimate validation of a novel therapeutic agent's potential comes from its evaluation in relevant preclinical disease models, which can range from in vitro cell-based assays to in vivo animal studies. mdpi.com Analogues of 6-bromo-2-(difluoromethyl)isoquinolin-1(2H)-one, and isoquinolinones in general, have been assessed in a variety of such models.

In Vitro Models:

Cancer Cell Lines: A common first step is to assess cytotoxicity against a panel of cancer cell lines. Novel isoquinolinamine derivatives were tested against B- and T-cell acute lymphoblastic leukemia (ALL) cell lines, with one compound (FX-9) showing IC₅₀ values ranging from 0.54 to 1.94 μM and inducing apoptosis. nih.gov Another study evaluated a series of isoquinoline derivatives against breast cancer (MCF-7) and leukemia (K562) cell lines, identifying compounds more potent than the standard drug 5-fluorouracil. researchgate.net Isoquinoline derivatives have also shown efficacy in inhibiting the growth of HeLa and HepG2 cancer cells. plos.org

Enzyme Assays: As described previously, enzymatic assays are crucial for determining potency and selectivity against specific targets like PARP, IDO1/TDO, or various kinases. researchgate.netnih.gov

In Vivo Models:

Tumor Models: Promising compounds from in vitro studies are advanced to animal models of cancer. The potent IDO1/TDO dual inhibitor, compound 43b, demonstrated significant antitumor efficacy with low toxicity in a B16-F10 melanoma mouse model, supporting its potential for cancer immunotherapy. nih.gov The development of transferrin-conjugated liposomes containing an isoquinoline derivative is aimed at future evaluation in murine tumor models to enhance targeted delivery and efficacy. plos.org

Other Disease Models: The therapeutic potential of isoquinolinone analogues extends beyond oncology. nih.govijcrr.com For example, an optimized isoquinolin-1-amine based ROCK-I inhibitor showed good in vivo efficacy in a spontaneous hypertensive rat model, demonstrating its potential for treating cardiovascular diseases. nih.gov

These preclinical evaluations are essential for selecting the most promising candidates for further development and eventual clinical trials. ijcrr.commdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-bromo-2-(difluoromethyl)isoquinolin-1(2H)-one, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin with a palladium-catalyzed cross-coupling reaction to introduce the difluoromethyl group, followed by bromination at the 6-position. Use Design of Experiments (DoE) to optimize parameters (e.g., temperature, catalyst loading, solvent polarity) . For bromination, evaluate regioselectivity using kinetic vs. thermodynamic control studies via NMR monitoring. Statistical tools like response surface methodology (RSM) can reduce trial-and-error iterations .

Q. How can researchers confirm the structural integrity of this compound, particularly distinguishing it from isoquinolinone analogs?

- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) with / NMR to verify substituent positions. Compare experimental NMR shifts to density functional theory (DFT)-calculated values for validation. X-ray crystallography is recommended for resolving ambiguities in stereoelectronic effects .

Q. What safety protocols are critical when handling halogenated isoquinolinones like this compound?

- Methodological Answer : Follow OSHA guidelines for halogenated aromatics: use fume hoods, nitrile gloves, and closed systems for bromine handling. Monitor airborne particulates via real-time sensors. Reference safety data from structurally similar compounds (e.g., 8-bromo-1,2-dihydroquinolin-2-one) for toxicity extrapolation .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

- Methodological Answer : Employ quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) to map electrostatic potential surfaces (EPS) and identify electrophilic hotspots. Pair with machine learning models trained on halogenated heterocycle databases to predict leaving-group tendencies and solvent effects .

Q. What strategies resolve contradictions in catalytic activity data when using this compound as a kinase inhibitor intermediate?

- Methodological Answer : Conduct a meta-analysis of kinetic data using multivariate regression to isolate variables (e.g., solvent polarity, counterion effects). Validate hypotheses via isotopic labeling (/) to track mechanistic pathways. Cross-reference with ICReDD’s reaction path search algorithms to identify overlooked intermediates .

Q. How do steric and electronic effects of the difluoromethyl group influence photophysical properties in this compound?

- Methodological Answer : Perform time-dependent DFT (TD-DFT) simulations to model excited-state behavior. Compare experimental UV-Vis and fluorescence spectra with computed transition dipole moments. Use Hammett constants to quantify electronic contributions of the difluoromethyl group versus analogs (e.g., trifluoromethyl or methyl substituents) .

Q. What advanced separation techniques are suitable for purifying this compound from byproducts like dehalogenated derivatives?

- Methodological Answer : Implement centrifugal partition chromatography (CPC) with a hexane/ethyl acetate/water ternary system for high-resolution separation. Optimize phase ratios using Hansen solubility parameters. For trace impurities, use LC-MS/MS with a C18 column and 0.1% formic acid mobile phase .

Data Management and Validation

Q. How can researchers ensure reproducibility in kinetic studies involving this compound?

- Methodological Answer : Adopt FAIR data principles: publish raw kinetic datasets (e.g., Arrhenius plots) in repositories like Zenodo with metadata on equipment calibration. Use blockchain-enabled lab notebooks for tamper-proof record-keeping. Cross-validate results via inter-laboratory comparisons under standardized conditions .

Q. What statistical approaches are recommended for analyzing dose-response data in biological assays using this compound?

- Methodological Answer : Apply nonlinear regression (e.g., four-parameter logistic model) to calculate EC values. Use bootstrap resampling to estimate confidence intervals. For outlier detection, employ Grubbs’ test or robust Huber regression. Share code for analysis in open-source platforms like GitHub .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.